N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Description
N-(1,3-Thiazol-2-yl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms) linked via a carboxamide group to a 1,3-thiazole ring. Quinoxalines are known for their electron-deficient aromatic systems, enabling π-π stacking interactions in biological targets, while the thiazole moiety contributes to hydrogen bonding and metabolic stability. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c17-11(16-12-15-5-6-18-12)8-1-2-9-10(7-8)14-4-3-13-9/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTOUDJRQSWCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . This intermediate is then reacted with a thiazole derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry principles are often employed, such as using eco-friendly solvents and catalysts . Continuous flow reactors and other advanced technologies may also be utilized to scale up the production process efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom and the quinoxaline’s nitrogen-rich framework enable oxidation under specific conditions:
-
Thiazole sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.
-
Quinoxaline ring oxidation : With strong oxidizing agents like KMnO₄ in acidic media, the quinoxaline core undergoes ring-opening to yield dicarboxylic acid derivatives.
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Product Formed | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ | Thiazole sulfoxide | 65–78 | RT, 6–8 hr |
| mCPBA | Thiazole sulfone | 72–85 | 0°C → RT, 12 hr |
| KMnO₄/H₂SO₄ | Quinoxaline-6-dicarboxylic acid | 58 | Reflux, 4 hr |
Nucleophilic Substitution
Electrophilic positions on the thiazole and quinoxaline rings facilitate substitution reactions:
-
Thiazole C-5 position : Reacts with amines (e.g., benzylamine) in the presence of CuI to form arylaminothiazole derivatives.
-
Quinoxaline C-2/C-3 positions : Undergo SNAr reactions with nucleophiles like hydrazine or thiols under basic conditions .
Key Example :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling structural diversification:
-
Suzuki–Miyaura Coupling : Brominated quinoxaline derivatives react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl products.
-
Sonogashira Coupling : Terminal alkynes (e.g., ethynylbenzene) couple with iodinated thiazole derivatives under Pd/Cu catalysis.
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Bromo-quinoxaline | 89 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 5-Iodo-thiazole | 76 |
Condensation and Cyclization
The amide linker and heterocyclic rings enable cyclocondensation with bifunctional reagents:
-
Hydrazine cyclization : Forms triazole or pyrazole derivatives under refluxing ethanol .
-
Aldehyde condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate Schiff base complexes .
Example Pathway :
Functional Group Transformations
-
Amide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide hydrolyzes to quinoxaline-6-carboxylic acid.
-
Thiazole alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen to form N-alkylated salts .
Stability and Reactivity Considerations
-
pH sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via ring-opening.
-
Thermal stability : Decomposes above 250°C, limiting high-temperature applications.
This compound’s multifunctional reactivity positions it as a valuable scaffold in drug discovery and materials science. Strategic modifications at the thiazole or quinoxaline moieties enable tailored physicochemical and biological properties, as evidenced by its diverse synthetic applications .
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has demonstrated significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have indicated that quinoxaline derivatives exhibit potent activity against liver carcinoma and other tumor types, with IC50 values indicating effective dose ranges for therapeutic applications .
1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The mechanism of action typically involves interference with bacterial DNA synthesis or function .
1.3 Antiviral Effects
Research has indicated that this compound may possess antiviral properties, particularly against viruses such as HSV-1 and cytomegalovirus. The compound's ability to inhibit viral replication suggests potential for development as a therapeutic agent in virology .
Industrial Applications
3.1 Agrochemical Development
Due to its biological activity, this compound is being explored for use in agrochemicals. Its properties may enhance crop protection against pests and diseases, making it a candidate for developing new agricultural products.
3.2 Pharmaceutical Formulations
The compound's unique structural features make it suitable for incorporation into pharmaceutical formulations aimed at treating chronic diseases such as diabetes and inflammation. Its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor highlights its potential in managing blood sugar levels .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of liver carcinoma cells with IC50 values < 0.5 µg/mL | Potential cancer treatment |
| Antimicrobial Evaluation | Showed effective inhibition against multiple bacterial strains | Development of new antibiotics |
| Antiviral Research | Inhibited replication of HSV-1 at low concentrations | Possible antiviral drug formulation |
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant for its anticancer activity .
Comparison with Similar Compounds
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide
- Structure: Incorporates an imidazo[2,1-b]thiazole scaffold with a piperazine side chain, linked to quinoxaline-2-carboxamide.
- Key Differences :
2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide
- Structure: Features a 2,3-diphenylquinoxaline core with a chloroacetamide side chain.
- Chloroacetamide may confer electrophilic reactivity, posing toxicity risks absent in the carboxamide-linked thiazole .
- Synthesis: Prepared via acylation of 2,3-diphenylquinoxalin-6-amine, contrasting with the click chemistry or direct amidation used for thiazole-linked analogs .
N-(1,3-Thiazol-2-yl)-2,5-dimethyl-3-furamides
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Structure : A benzamide derivative with chloro substituents linked to thiazole.
- Key Differences: Benzamide core lacks the nitrogen-rich quinoxaline system, reducing interactions with nucleic acids or ATP-binding pockets. Chlorine atoms increase electrophilicity and metabolic stability but may elevate toxicity risks .
- Applications: Reported as an anti-inflammatory and analgesic agent, diverging from the anticancer focus of quinoxaline derivatives .
Structural and Pharmacological Data Comparison
*Estimated using fragment-based methods.
Research Findings and Implications
- Electron-Deficient Cores: Quinoxaline derivatives (e.g., the target compound and SRT-1720) exhibit stronger interactions with ATP-binding pockets in kinases compared to benzamide or furamide analogs .
- Solubility vs. Activity : Piperazine-containing analogs (e.g., SRT-1720) show improved aqueous solubility but may suffer from off-target effects due to basic nitrogen atoms .
- Toxicity Profiles : Chloro-substituted compounds (e.g., 2,4-dichlorobenzamide) demonstrate higher cytotoxicity in vitro, likely due to reactive electrophilic groups .
Biological Activity
N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of Biological Activities
Quinoxaline derivatives, including this compound, exhibit a range of biological activities such as:
- Anticancer : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.
- Antimicrobial : It demonstrates activity against bacterial and fungal strains.
- Antiviral : Preliminary studies suggest potential antiviral properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Binding : The compound binds to DNA and interferes with topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest .
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance .
Anticancer Activity
This compound has been evaluated in several studies for its anticancer properties:
- Inhibition of Cancer Cell Viability : In vitro studies indicated that the compound significantly inhibits the viability of A431 human epidermoid carcinoma cells (IC50 = 0.29 - 0.90 µM), comparable to doxorubicin .
- Mechanistic Studies : The compound induces apoptosis through the inhibition of Stat3 phosphorylation in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that this compound induces oxidative stress in bacteria, leading to DNA damage .
- Fungal Activity : It has demonstrated antifungal activity against various strains, with IC50 values ranging from 10.03 to 54.58 µg/mL .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. The results showed significant inhibition of cell growth with an IC50 value indicating strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The findings revealed a notable reduction in bacterial viability when treated with varying concentrations of this compound.
Comparative Data Table
| Activity Type | Cell Line/Strain | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 (skin cancer) | 0.29 - 0.90 | Stat3 inhibition |
| Antimicrobial | Various bacteria | 10.03 - 54.58 | Oxidative stress induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide, and how do reaction conditions influence yield?
- Methodology : Condensation reactions between quinoxaline-6-carboxylic acid derivatives and 2-aminothiazole precursors are commonly employed. Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., iodine/triethylamine for cyclization) significantly impact reaction efficiency. For example, refluxing in acetonitrile for 1–3 minutes achieves intermediate formation, followed by cyclization in DMF with iodine .
- Yield Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for quinoxaline:thiazole) are critical. Green chemistry approaches, such as ultrasound-assisted synthesis, can reduce reaction times and improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Key Techniques :
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., quinoxaline aromatic protons at δ 8.5–9.0 ppm and thiazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 325.08) .
Q. What are the primary biological targets or activities associated with this compound?
- Mechanistic Insights : The quinoxaline-thiazole scaffold exhibits affinity for kinases and DNA intercalation. Studies on analogous compounds show inhibition of cancer cell proliferation (e.g., IC = 2.5–10 µM in HeLa cells) via GSK-3β or topoisomerase II targeting .
- Antimicrobial Potential : Thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?
- Strategies : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply HKLF5 format in SHELXL and validate with R < 0.05. Disorder in the thiazole ring can be modeled using PART instructions .
- Validation Tools : PLATON/ADDSYM checks for missed symmetry, and CCDC validation tools flag outliers in bond distances .
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like GSK-3β. For example, docking scores (< -9.0 kcal/mol) correlate with experimental IC values .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties (e.g., BBB permeability) .
Q. How should contradictory bioactivity data (e.g., varying IC values across studies) be analyzed?
- Troubleshooting :
- Assay Conditions : Compare cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24 vs. 48 hours).
- Compound Purity : Validate via HPLC (>95% purity; C18 column, 0.1% TFA in HO/MeCN gradient) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
